molecular formula C3H5N3O B1270889 5-Methyl-1,3,4-oxadiazol-2-amine CAS No. 52838-39-8

5-Methyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1270889
CAS No.: 52838-39-8
M. Wt: 99.09 g/mol
InChI Key: XPXWYVCQCNFIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. This compound is known for its significant chemical and biological properties, making it a valuable subject of study in various scientific fields .

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . These interactions are crucial as they can inhibit or activate these enzymes, leading to alterations in cellular processes. For instance, the inhibition of thymidylate synthase by this compound can result in the disruption of DNA synthesis, which is a critical process for cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . Additionally, this compound can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes like HDAC, leading to their inhibition . This inhibition can result in the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, thereby influencing the enzyme’s conformation and function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 185-186°C and a boiling point of 228.8°C at 760 mmHg . Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo hydroxylation and subsequent conjugation with sulfate, leading to its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, the inhibition of enzymes like thymidylate synthase can affect nucleotide synthesis, thereby impacting DNA replication and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . This compound’s lipophilicity promotes its transmembrane diffusion, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-Methyl-1,3,4-oxadiazol-2-amine typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, potassium iodide.

    Reducing Agents: Sodium borohydride.

    Solvents: Ethanol, tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another isomer with similar chemical properties but different biological activities.

    1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.

    1,2,5-Oxadiazole: Known for its unique reactivity and applications.

Uniqueness: 5-Methyl-1,3,4-oxadiazol-2-amine stands out due to its broad spectrum of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-methyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWYVCQCNFIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366146
Record name 5-methyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52838-39-8
Record name 5-methyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-Methyl-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-Methyl-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-Methyl-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-Methyl-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-Methyl-1,3,4-oxadiazol-2-amine
Customer
Q & A

Q1: How do the metal complexes of 5-methyl-1,3,4-oxadiazol-2-amine Schiff base interact with their target, heat shock protein 90 (Hsp90)?

A: The research investigates the potential of this compound derived Schiff base complexes with Cobalt (II), Nickel (II), and Zinc (II) as Hsp90 inhibitors. While the specific interaction mechanism isn't fully elucidated in this paper, molecular docking studies were employed. These simulations suggest that the metal complexes likely bind to the ATP-binding site of Hsp90 []. This binding could potentially inhibit the chaperone activity of Hsp90, leading to downstream effects like the degradation of client proteins involved in cancer cell survival and proliferation.

Q2: What computational chemistry methods were used to study these metal complexes and their interactions with Hsp90?

A: The researchers utilized Density Functional Theory (DFT) calculations to understand the electronic structure and properties of the synthesized metal complexes []. Furthermore, molecular docking simulations were performed to predict the binding mode and affinity of these complexes towards the ATP-binding site of Hsp90 []. This combined computational approach provides insights into the potential inhibitory activity of the studied compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.